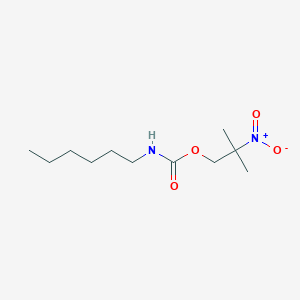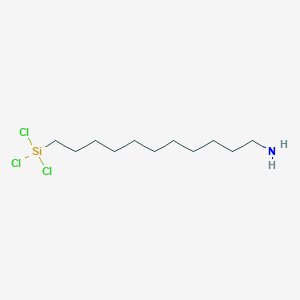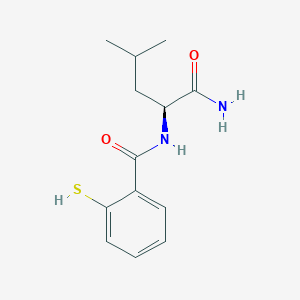
N-(2-Mercaptobenzoyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Mercaptobenzoyl)-L-leucine is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a mercaptobenzoyl group attached to the amino acid L-leucine. The mercaptobenzoyl group contains a thiol (-SH) group, which imparts distinct reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptobenzoyl)-L-leucine typically involves the condensation of 2-mercaptobenzoyl chloride with L-leucine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Mercaptobenzoyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
N-(2-Mercaptobenzoyl)-L-leucine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Mercaptobenzoyl)-L-leucine involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound can inhibit enzymes by binding to their active sites and blocking substrate access. The pathways involved include the disruption of disulfide bonds and the formation of stable thioether linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Mercaptobenzoyl)-glycine
- N-(2-Mercaptobenzoyl)-alanine
- N-(2-Mercaptobenzoyl)-valine
Uniqueness
N-(2-Mercaptobenzoyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to its analogs. The leucine side chain can influence the binding affinity and specificity of the compound towards its molecular targets .
Eigenschaften
CAS-Nummer |
824938-52-5 |
|---|---|
Molekularformel |
C13H18N2O2S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H18N2O2S/c1-8(2)7-10(12(14)16)15-13(17)9-5-3-4-6-11(9)18/h3-6,8,10,18H,7H2,1-2H3,(H2,14,16)(H,15,17)/t10-/m0/s1 |
InChI-Schlüssel |
OOAHVPGYSPSYLR-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


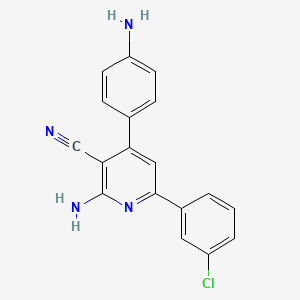
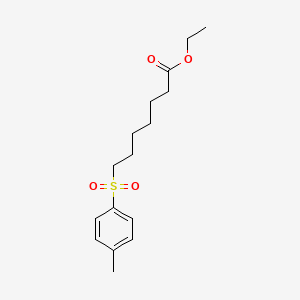
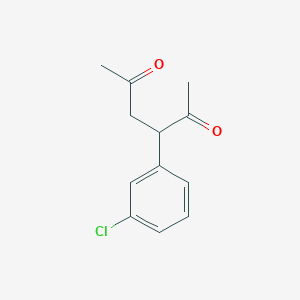
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
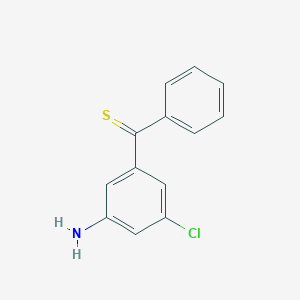
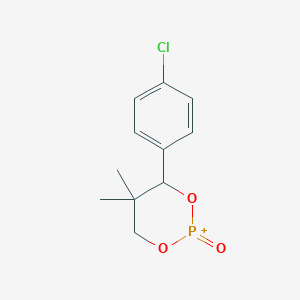
![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
